1-Allyltheobromine

Übersicht

Beschreibung

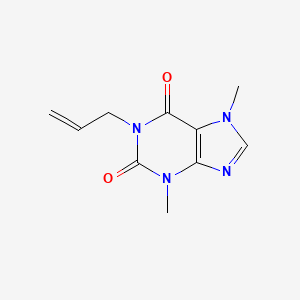

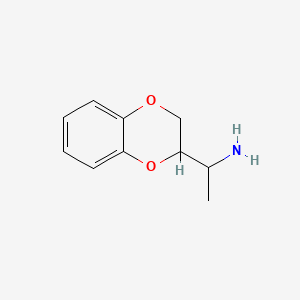

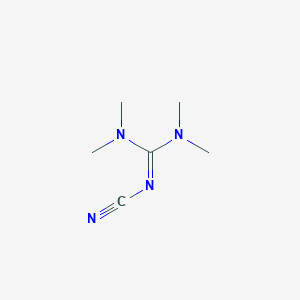

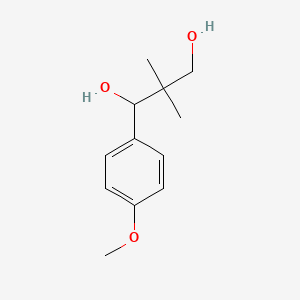

1-Allyl-3,7-Dimethyl-3,7-dihydro-purin-2,6-dion ist eine chemische Verbindung, die zur Purinfamilie gehört. Sie ist strukturell mit Xanthin-Derivaten verwandt und bekannt für ihre verschiedenen biologischen Aktivitäten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Allyl-3,7-Dimethyl-3,7-dihydro-purin-2,6-dion kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Alkylierung von 3,7-Dimethylxanthin mit Allylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie zum Einsatz kommen .

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-Allyl-3,7-Dimethyl-3,7-dihydro-purin-2,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydro-Derivate liefern.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Purinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte:

Oxidation: Bildung von Oxo-Derivaten.

Reduktion: Bildung von Dihydro-Derivaten.

Substitution: Einführung verschiedener Alkyl- oder Acylgruppen.

Wissenschaftliche Forschungsanwendungen

1-Allyl-3,7-Dimethyl-3,7-dihydro-purin-2,6-dion hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese komplexerer Purin-Derivate verwendet.

Biologie: Wird für seine Auswirkungen auf zelluläre Prozesse und Enzyminhibition untersucht.

Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, darunter als entzündungshemmendes und Antikrebsmittel.

Wirkmechanismus

Der Wirkmechanismus von 1-Allyl-3,7-Dimethyl-3,7-dihydro-purin-2,6-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme, wie Phosphodiesterasen, hemmt, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) in Zellen führt. Diese Erhöhung von cAMP kann zu verschiedenen physiologischen Wirkungen führen, darunter Bronchodilatation und Vasodilatation .

Ähnliche Verbindungen:

Theobromin: Ein Xanthin-Derivat mit ähnlichen stimulierenden und harntreibenden Eigenschaften.

Theophyllin: Ein weiteres Xanthin-Derivat, das als Bronchodilatator verwendet wird.

Eindeutigkeit: 1-Allyl-3,7-Dimethyl-3,7-dihydro-purin-2,6-dion ist aufgrund seiner spezifischen Allylsubstitution einzigartig, die ihm unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen verleiht. Seine Fähigkeit, bestimmte Enzyme selektiv zu hemmen und physiologische Prozesse zu modulieren, hebt es von anderen ähnlichen Verbindungen ab .

Wirkmechanismus

Target of Action

1-Allyltheobromine, also known as Allyltheobromine, is a derivative of theobromine . Theobromine is a xanthine alkaloid that is used as a bronchodilator and as a vasodilator . It has a weaker diuretic activity than theophylline and is also a less powerful stimulant of smooth muscle . The primary targets of theobromine are medullary, vagal, vasomotor, and respiratory centers .

Mode of Action

Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP . It is now thought that xanthines such as caffeine and theobromine act as antagonists at adenosine-receptors within the plasma membrane of virtually every cell . As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release .

Biochemical Pathways

Theobromine, and by extension this compound, can exert influence on many biochemical pathways involved in organism homeostasis . These include free radical scavenger action, oxidoreductase inhibition, membrane permeability inhibition, and lipid peroxidase inhibition .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s predicted properties suggest it has a boiling point of 431.8±47.0 °C at 760 mmHg, a vapor pressure of 0.0±1.0 mmHg at 25°C, and a water solubility at 25 deg C (mg/L): 4783 . These properties may impact the bioavailability of this compound.

Result of Action

Given its similarity to theobromine, it may share some of theobromine’s effects, such as vasodilation, diuresis, and stimulation of the heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the halogen and the initial theobromine can lead to the formation of the adducts at the double bond, oxazolopurines, or complex compounds .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Allyltheobromine are not fully understood due to limited research. It is known that theobromine, a related compound, interacts with various biomolecules. Theobromine’s main mechanisms of action are inhibition of phosphodiesterases and blockade of adenosine receptors

Cellular Effects

Theobromine has been shown to have various effects on cells, including influencing cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Theobromine, a related compound, stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate

Metabolic Pathways

Theobromine is metabolized in the liver into xanthine and subsequently into methyluric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione can be synthesized through several methods. One common approach involves the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for potential therapeutic uses, including as an anti-inflammatory and anti-cancer agent.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Theobromine: A xanthine derivative with similar stimulant and diuretic properties.

Theophylline: Another xanthine derivative used as a bronchodilator.

Uniqueness: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific allyl substitution, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain enzymes and modulate physiological processes sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFHIKZOEZREBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948141 | |

| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-99-6 | |

| Record name | 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyltheobromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltheobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYLTHEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG7O04XYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)

![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)